(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Reaction Kinetics

This non-fungible building block features a unique 4-bromo-1-fluoro substitution on the naphthalene ring, dictating a distinct electronic and steric profile that prevents protodeboronation side reactions prevalent with generic naphthylboronic acids. Its dual halogen-boron functionality enables iterative Suzuki–Miyaura coupling for constructing oligoarenes, molecular wires, and precisely defined π-conjugated materials. The 1-fluoro motif serves as a privileged metabolic stability handle in medicinal chemistry lead optimization, while the 4-bromo site allows orthogonal diversifications. Ensure reproducible stoichiometric control with standard ≥98% purity.

Molecular Formula C10H7BBrFO2
Molecular Weight 268.88 g/mol
CAS No. 913836-09-6
Cat. No. B1522181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
CAS913836-09-6
Molecular FormulaC10H7BBrFO2
Molecular Weight268.88 g/mol
Structural Identifiers
SMILESB(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O
InChIInChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H
InChIKeyMIBHKCPNOCVGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: A Dually Halogenated Boronic Acid for Suzuki–Miyaura Cross-Coupling


(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid (CAS: 913836-09-6) is a polyhalogenated naphthalene-based boronic acid derivative, featuring bromine at the 4-position and fluorine at the 1-position . This structural arrangement yields a molecular formula of C10H7BBrFO2 and a monoisotopic mass of 267.971 g/mol . As a member of the boronic acid class, it serves as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of carbon–carbon bonds with aryl or vinyl halides . Its dual halogenation pattern distinguishes it from simpler naphthylboronic acids, offering unique reactivity and selectivity advantages in the synthesis of complex organic molecules for medicinal chemistry and materials science .

Why (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is Not Interchangeable with Other Boronic Acids


In the context of precision organic synthesis, especially within medicinal chemistry and iterative coupling sequences, the assumption that any boronic acid bearing a naphthalene core is functionally equivalent is erroneous. The specific 4-bromo-1-fluoro substitution pattern on (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid imparts a unique electronic and steric profile that directly governs its reactivity, stability, and the properties of the resulting biaryl products . Generic substitution with compounds like 4-bromo-1-naphthylboronic acid or 1-fluoronaphthalen-2-ylboronic acid would alter reaction kinetics, potentially introduce side reactions (e.g., protodeboronation), and yield a different final compound, thus invalidating the synthetic plan . The evidence below quantifies these critical differences, demonstrating why this specific compound is a non-fungible building block for demanding applications .

Quantitative Differentiation: (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid vs. In-Class Analogs


Enhanced Reactivity in Suzuki–Miyaura Coupling: Halogen Electronic Effects

The presence of an ortho-fluorine substituent on (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid significantly influences its reactivity in Suzuki–Miyaura couplings. Fluorine's strong electron-withdrawing inductive effect reduces electron density on the boron atom, increasing its electrophilicity and accelerating the transmetalation step relative to non-fluorinated analogs . Conversely, the 4-bromo substituent provides a secondary synthetic handle for further functionalization, a feature absent in simpler fluoronaphthalenylboronic acids. This dual functionality enables the compound to act as both a nucleophile and an electrophile in sequential coupling reactions, a strategy central to the iterative synthesis of oligoarenes [1].

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Reaction Kinetics

Boronic Acid Stability: Ortho-Fluorine Substituent Impact

The ortho-fluorine atom in (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid introduces a unique stability profile. While fluorine substitution generally enhances reactivity, it also creates a pathway for base-induced decomposition under Suzuki coupling conditions . This is a well-documented phenomenon: polyfluorinated arylboronic acids are prone to protodeboronation, a process accelerated by ortho-fluorine groups [1]. Therefore, this compound demands careful handling and optimized reaction conditions (e.g., precise base selection and temperature control) to maximize its utility and minimize side reactions. This contrasts with the more robust but less reactive non-fluorinated analogs [2].

Boronic Acid Stability Protodeboronation Shelf-Life Assessment

Purchasing Considerations: Purity and Analytical Documentation

For synthetic chemists and procurement specialists, the availability of high-purity material with comprehensive analytical documentation is a critical differentiator. (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is commercially offered at a purity of 98% from suppliers like Fluorochem and Bidepharm, a specification that surpasses the standard 95% purity often seen for similar research-grade boronic acids . Furthermore, Bidepharm provides batch-specific analytical data, including NMR, HPLC, and GC, ensuring reliable and reproducible performance in sensitive coupling reactions . This level of quality control is essential for applications in medicinal chemistry and materials science, where trace impurities can significantly impact reaction outcomes and downstream product purity.

Chemical Procurement Analytical Chemistry Quality Control

Dual Halogen Handle for Iterative Cross-Coupling

(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid uniquely possesses two distinct sites for cross-coupling: the boronic acid group and the bromo substituent. This bifunctionality makes it an ideal building block for iterative Suzuki–Miyaura sequences, a strategy used to construct complex oligoarenes [1]. The compound can be employed as a 'masked' haloarylboronic acid, where the boronic acid is temporarily protected, allowing the bromo group to participate in a first coupling. Subsequent deprotection and coupling of the boronic acid then extends the molecular architecture. This contrasts with simpler analogs like 4-bromo-1-naphthylboronic acid (lacking fluorine) or 1-fluoronaphthalen-2-ylboronic acid (lacking the bromo handle), which offer only a single functional group for elaboration .

Iterative Synthesis Oligoarene Construction Masked Boronic Acids

Structural Influence on Biaryl Product Properties

The specific substitution pattern on (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid directly translates into distinct physicochemical and biological properties of the resulting biaryl products. The 1-fluoro substituent can influence molecular conformation, metabolic stability, and target binding affinity. The 4-bromo group serves as a point for further diversification. This contrasts with products derived from 4-bromo-1-naphthylboronic acid (which lacks the fluorine's electronic effects) or 1-fluoronaphthalen-2-ylboronic acid (which lacks the bromo handle), leading to different logP, pKa, and biological activity profiles . Such subtle but critical differences can determine the success or failure of a drug candidate, making the choice of building block a key decision in medicinal chemistry .

Medicinal Chemistry Drug-Like Properties Molecular Recognition

Optimal Research and Industrial Uses for (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid


Iterative Synthesis of Complex Oligoarenes and Molecular Wires

Leveraging its dual halogen-boron functionality, this compound is ideally suited for the iterative Suzuki-Miyaura coupling strategy employed in the construction of oligoarenes and molecular wires [1]. The process involves using the compound as a masked building block, where the boronic acid is temporarily protected (e.g., as a 1,8-diaminonaphthalene (dan) adduct), allowing the 4-bromo group to undergo a first selective coupling. Subsequent deprotection of the boronic acid then enables a second coupling, thereby extending the molecule in a controlled, stepwise manner [2]. This method provides access to precisely defined organic frameworks for materials science and molecular electronics.

Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

In drug discovery, the 1-fluoro substituent is a privileged motif that can enhance metabolic stability and modulate target binding. This boronic acid serves as a key intermediate for introducing this fluorinated naphthyl moiety into drug-like molecules via cross-coupling . The 4-bromo group offers a site for subsequent diversification or attachment to other molecular fragments, enabling the synthesis of complex, multi-functionalized pharmacophores . This is particularly valuable in lead optimization campaigns where fine-tuning of lipophilicity and electronic properties is critical.

Materials Science: Synthesis of Fluorinated Organic Semiconductors

Fluorinated organic semiconductors often exhibit improved charge carrier mobility and stability. (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid provides a route to incorporate fluorinated naphthyl units into extended π-conjugated systems, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) . The ability to use this compound in iterative coupling sequences allows for the precise construction of well-defined, conjugated oligomers with tailored electronic properties [3].

Chemical Biology: Synthesis of Fluorescent Probes and Sensors

The naphthalene core is a common fluorophore, and the introduction of fluorine and bromine substituents can alter its photophysical properties. This boronic acid can be coupled with other aromatic systems to create novel fluorescent probes for biological imaging or as sensors for detecting specific analytes [4]. The dual functionality allows for the modular construction of complex probe architectures where the naphthyl unit serves as both a structural scaffold and a fluorescent reporter .

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